(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride
Overview
Description
®-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride , also known by its chemical formula C₆H₈BrClN₂·HCl , is a synthetic compound with potential pharmaceutical applications. Its systematic name indicates that it is an amine derivative containing a pyridine ring substituted with bromine and chlorine atoms. The stereochemistry is specified as ®-configuration, which refers to the orientation of the chiral center.
Synthesis Analysis
The synthesis of this compound involves several steps, including halogenation, cyclization, and resolution of the chiral center. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the choice of enantiomer (R or S) impacts the biological activity, making the synthesis of the desired enantiomer crucial.
Molecular Structure Analysis
The molecular structure of ®-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride reveals the following features:
- A pyridine ring with bromine and chlorine substituents.
- An ethylamine side chain attached to the pyridine nitrogen.
- The hydrochloride salt form, which enhances solubility and stability.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Nucleophilic substitution : The amine group can undergo substitution reactions with electrophiles.
- Base-catalyzed cyclization : The pyridine ring can form heterocyclic structures.
- Salt formation : Interaction with acids leads to the hydrochloride salt.
Physical And Chemical Properties Analysis
- Melting point : Determined experimentally, it provides insight into the compound’s stability.
- Solubility : The hydrochloride salt form enhances water solubility.
- Spectral data : IR, NMR, and mass spectrometry data aid in structural confirmation.
Scientific Research Applications
Synthesis of Novel Compounds
One application involves the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the versatility of related chlorinated and brominated compounds in organic synthesis. The process demonstrates the reaction of chloral with substituted anilines, leading to a series of compounds with potential for further chemical and pharmacological exploration (Issac & Tierney, 1996).
Chromatography and Separation Sciences
In chromatography, amine-functionalized sorbents, which could be derived from similar chemical backbones, are highlighted for their effectiveness in removing persistent organic pollutants from water. The study by Ateia et al. (2019) focuses on the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS), indicating the critical role of amine groups in pollutant adsorption. This research underscores the potential of amine-functionalized materials in environmental cleanup efforts, hinting at applications for structurally similar compounds like (R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride in pollution control technologies (Ateia et al., 2019).
Catalysis and Organic Reactions
In the field of catalysis, the compound's structural analogs are involved in C-N bond-forming cross-coupling reactions, serving as catalysts or intermediates. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The review by Kantam et al. (2013) illustrates the evolving role of copper-mediated systems in facilitating these reactions, highlighting the importance of aromatic and heterocyclic amines, akin to (R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride, in developing new and efficient synthetic methodologies (Kantam et al., 2013).
Polymer Science
In polymer science, amines serve as co-initiators in the polymerization of cyclic esters, demonstrating the utility of nitrogen-containing compounds in creating polymeric materials with specific properties. Duda et al. (2005) discuss the use of tertiary amines in initiating controlled polymerization processes, indicating the potential of compounds like (R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride in the synthesis and modification of polymers (Duda et al., 2005).
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but long-term effects require investigation.
- Handling precautions : Proper lab practices should be followed due to its synthetic nature.
- Environmental impact : Disposal methods must comply with regulations.
Future Directions
Researchers should explore:
- Biological activity : Investigate potential pharmacological applications.
- Enantioselective synthesis : Optimize methods to obtain pure ®-enantiomer.
- Structure-activity relationship : Correlate structure with function.
properties
IUPAC Name |
(1R)-1-(5-bromo-3-chloropyridin-2-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWYOVGAKHBZKG-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Br)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=N1)Br)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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